4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid
Descripción general
Descripción
“4-(1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)benzoic acid” is a chemical compound with the molecular formula C24H30O3 . It has a molecular weight of 366.5 g/mol . The IUPAC name for this compound is 4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid .
Synthesis Analysis
The synthesis of this compound and its analogues has been described in several studies . These studies have evaluated these compounds for their retinoid X receptor (RXR) selective agonism .Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid group attached to a hydroxy-substituted pentamethyltetrahydronaphthalene group . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The compound has been used as a starting material in the synthesis of novel analogues . These analogues have been evaluated for their ability to selectively agonize the retinoid X receptor (RXR) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 366.5 g/mol and a XLogP3-AA value of 5.9, indicating its lipophilicity . It has two hydrogen bond donors and three hydrogen bond acceptors .Aplicaciones Científicas De Investigación
RXR-Selective Agonism and Cancer Treatment
- Sulfonic acid analogues of this compound, including bexarotene, were synthesized and evaluated for selective retinoid X receptor (RXR) agonism. These compounds, especially bexarotene, have been approved by the FDA for treating cutaneous T-cell lymphoma (CTCL). However, they can provoke side effects by impacting RXR-dependent receptor pathways. The analogues displayed potential in binding RXR and showed effectiveness in inhibiting proliferation in CTCL cells, suggesting similar or enhanced therapeutic potential with more selective RXR activation and minimal cross-signaling of the retinoic acid receptor (Heck et al., 2016).
PET Imaging for RXR
- A new fluorine-18-labeled analogue of bexarotene was synthesized for PET (Positron Emission Tomography) imaging of the retinoid X receptor. This development is significant in the context of imaging studies and tracking RXR in living organisms (Wang et al., 2014).
Potential Treatment for CNS Diseases
- An RXR partial agonist, closely related to the studied compound, was synthesized and labeled for PET imaging. This was done to explore the treatment potential for central nervous system (CNS) diseases such as Alzheimer's and Parkinson's, based on the therapeutic effects of bexarotene in rodent models. The study found that the compound is distributed to the brain, making it a candidate for CNS disease treatment (Shibahara et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[1-hydroxy-1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-15-13-19-20(23(4,5)12-11-22(19,2)3)14-18(15)24(6,27)17-9-7-16(8-10-17)21(25)26/h7-10,13-14,27H,11-12H2,1-6H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJOZWPYZHBYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)(C3=CC=C(C=C3)C(=O)O)O)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676778 | |
Record name | 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852524-20-0 | |
Record name | 4-[1-Hydroxy-1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.